molecular formula C11H16N2O2S B2997507 ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate CAS No. 904925-05-9

ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B2997507
CAS No.: 904925-05-9
M. Wt: 240.32
InChI Key: FKKYTDRDMJFUKR-UHFFFAOYSA-N
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Description

Ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and an ethyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted carbamate derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate can be compared with other benzothiazole derivatives to highlight its unique properties:

    Similar Compounds: Benzothiazole, 2-aminobenzothiazole, 6-methylbenzothiazole.

    Uniqueness: The presence of the ethyl carbamate group and the tetrahydro ring in this compound distinguishes it from other benzothiazole derivatives. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-3-15-11(14)13-10-12-8-5-4-7(2)6-9(8)16-10/h7H,3-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKYTDRDMJFUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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